molecular formula C14H14BrN3O3 B2835481 1-{[(4-bromophenyl)carbamoyl]methyl}-3,5-dimethyl-1H-pyrazole-4-carboxylic acid CAS No. 1153371-27-7

1-{[(4-bromophenyl)carbamoyl]methyl}-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2835481
CAS No.: 1153371-27-7
M. Wt: 352.188
InChI Key: WQYJFBVOFUSHMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[(4-Bromophenyl)carbamoyl]methyl}-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS: EN300-651199; molecular weight: 352.19) is a pyrazole-based carboxylic acid derivative with a 4-bromophenyl carbamoylmethyl substituent at the N1 position of the pyrazole ring . The compound’s structure includes:

  • A pyrazole core substituted with methyl groups at positions 3 and 3.
  • A carboxylic acid group at position 2.
  • A carbamoylmethyl linker bridging the N1 position of the pyrazole to a 4-bromophenyl group.

The compound is categorized under chemical class D8, suggesting applications in medicinal chemistry or materials science .

Properties

IUPAC Name

1-[2-(4-bromoanilino)-2-oxoethyl]-3,5-dimethylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3O3/c1-8-13(14(20)21)9(2)18(17-8)7-12(19)16-11-5-3-10(15)4-6-11/h3-6H,7H2,1-2H3,(H,16,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYJFBVOFUSHMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC2=CC=C(C=C2)Br)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{[(4-bromophenyl)carbamoyl]methyl}-3,5-dimethyl-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the bromoanilino group: This step involves the nucleophilic substitution of a bromoaniline derivative onto the pyrazole ring, often facilitated by a coupling reagent such as EDCI or DCC.

Industrial production methods for this compound may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

1-{[(4-bromophenyl)carbamoyl]methyl}-3,5-dimethyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-{[(4-bromophenyl)carbamoyl]methyl}-3,5-dimethyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 1-{[(4-bromophenyl)carbamoyl]methyl}-3,5-dimethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of kinases or proteases, resulting in the suppression of cell proliferation or inflammation .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Properties

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound N1: Carbamoylmethyl-(4-bromophenyl); C3, C5: Methyl; C4: Carboxylic acid C₁₄H₁₃BrN₃O₃ 352.19 Bromine enhances lipophilicity; carboxylic acid improves solubility .
1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CID 16794809) N1: 4-Bromophenyl; C3, C5: Methyl; C4: Carboxylic acid C₁₂H₁₁BrN₂O₂ 303.13 Lacks carbamoylmethyl linker; reduced steric bulk compared to target compound .
1-[(3-Bromophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS 1153371-57-3) N1: (3-Bromophenyl)methyl; C3, C5: Methyl; C4: Carboxylic acid C₁₃H₁₃BrN₂O₂ 309.16 Bromine at meta position; benzyl group instead of carbamoylmethyl, altering electronic properties .
Ethyl 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate (Apollo OR11023) N1: 4-Bromophenyl; C3, C5: Methyl; C4: Ethyl ester C₁₄H₁₅BrN₂O₂ 323.18 Ester group increases lipophilicity; lacks free carboxylic acid .

Biological Activity

1-{[(4-bromophenyl)carbamoyl]methyl}-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound features a pyrazole ring, which is known for its significant role in various therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Synthesis

The compound's structure consists of a pyrazole core with a bromoanilino group and a carboxylic acid functional group. The synthesis typically involves the formation of the pyrazole ring through reactions involving hydrazine derivatives and 1,3-dicarbonyl compounds, followed by the introduction of the bromoanilino group via nucleophilic substitution reactions .

Antimicrobial Activity

Research indicates that 1-{[(4-bromophenyl)carbamoyl]methyl}-3,5-dimethyl-1H-pyrazole-4-carboxylic acid exhibits notable antimicrobial properties. A study conducted by Kumar et al. (2016) demonstrated that various pyrazole derivatives possess significant antibacterial activity against a range of pathogens, suggesting that this compound may also share similar effects .

Anticancer Properties

The anticancer potential of this compound has been explored through various studies. Pyrazole derivatives are known to inhibit cancer cell proliferation in vitro and exhibit antitumor activity in vivo. Specifically, compounds containing the 1H-pyrazole scaffold have been shown to target key cancer-related pathways, including inhibition of topoisomerase II and EGFR . The compound's structural features may enhance its interaction with these targets, leading to increased therapeutic efficacy against different cancer types such as breast, lung, and prostate cancers .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been investigated for its anti-inflammatory properties. A study highlighted its ability to inhibit intracellular calcium signaling pathways associated with inflammation, indicating potential use in treating inflammatory diseases .

Case Studies and Research Findings

StudyFindings
Kumar et al. (2016)Demonstrated antimicrobial activity against various bacterial strains.
Surendra Kumar et al. (2020)Showed significant antiproliferative effects on multiple cancer cell lines, including MDA-MB-231 (breast cancer).
Abunada et al. (2009)Reported on the anti-inflammatory mechanisms involving calcium channel inhibition.

The biological activities of 1-{[(4-bromophenyl)carbamoyl]methyl}-3,5-dimethyl-1H-pyrazole-4-carboxylic acid can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : Interaction with specific receptors can lead to altered signaling pathways that affect cell proliferation and inflammatory responses.
  • Calcium Signaling : The inhibition of calcium influx has been linked to reduced inflammatory responses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.